molecular formula C10H14N2O B2680584 3-(4-Methoxyphenyl)propanimidamide CAS No. 102151-93-9

3-(4-Methoxyphenyl)propanimidamide

Cat. No.: B2680584
CAS No.: 102151-93-9
M. Wt: 178.235
InChI Key: IVEITJYEYSHRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)propanimidamide is a propanimidamide derivative characterized by a 4-methoxyphenyl substituent attached to the propane backbone. Propanimidamides are amidine-containing compounds with the general structure H₂N-C(=NH)-CH₂-CH₂-R, where R represents a variable substituent.

Properties

IUPAC Name

3-(4-methoxyphenyl)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEITJYEYSHRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)propanimidamide typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine under controlled conditions. One common method includes the use of reductive amination, where 4-methoxybenzaldehyde is reacted with propanamide in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of 3-(4-Methoxyphenyl)propanimidamide may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)propanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)propanimidamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and pathways critical for cancer cell proliferation. The compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Mol. Wt. (g/mol) CAS No. Key Substituents Solubility/Stability Notes
3-(4-Methoxyphenyl)propanimidamide C₁₀H₁₃N₂O ~193.23* N/A 4-Methoxyphenyl Likely lipophilic due to aryl group
Famotidine (H₂ antagonist) C₈H₁₅N₇O₂S₃ 337.45 76824-35-6 Thiazole, sulfonamide, diaminoethylene Freely soluble in glacial acetic acid, slightly in methanol
N'-hydroxy-3-[(4-methoxyphenyl)methoxy]propanimidamide C₁₁H₁₆N₂O₃ 224.26 N/A 4-Methoxyphenylmethoxy (benzyl ether) Stability may depend on ether linkage
3-(3-Methylphenoxy)propanimidamide C₁₀H₁₄N₂O 178.23 N/A 3-Methylphenoxy Phenoxy group increases polarity
3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide C₇H₁₁F₃N₄O 248.19 436094-96-1 Pyrazole with CF₃, cyclopropyl Likely moderate solubility due to fluorinated groups

*Inferred molecular weight based on structural similarity.

Pharmacological Activity

  • Famotidine : A histamine H₂-receptor antagonist used to inhibit gastric acid secretion. Its bioactivity stems from the thiazole and sulfonamide groups, which enhance binding to H₂ receptors .
  • N'-hydroxy-3-[(4-methoxyphenyl)methoxy]propanimidamide: No direct activity data is provided, but the benzyl ether linkage may influence metabolic stability compared to direct aryl attachments .
  • 3-(3-Methylphenoxy)propanimidamide: Structural analogs with phenoxy groups often exhibit varied receptor interactions, though specific data is unavailable .
  • However, its lack of sulfonamide/thiazole moieties (unlike Famotidine) suggests divergent pharmacological targets.

Key Differentiators

Famotidine’s thiazole and sulfonamide groups confer polarity and specificity for H₂ receptors, unlike simpler aryl-propanimidamides. Ether-linked derivatives (e.g., ) may exhibit altered pharmacokinetics due to hydrolytic susceptibility.

Bioactivity: Famotidine’s clinical efficacy is well-documented, whereas other propanimidamides in the evidence lack explicit activity data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.